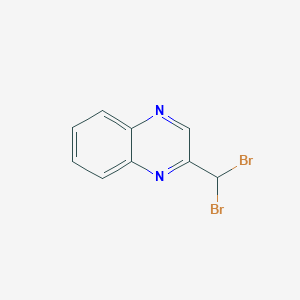

2-(Dibromomethyl)quinoxaline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

32601-90-4 |

|---|---|

Molekularformel |

C9H6Br2N2 |

Molekulargewicht |

301.96 g/mol |

IUPAC-Name |

2-(dibromomethyl)quinoxaline |

InChI |

InChI=1S/C9H6Br2N2/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5,9H |

InChI-Schlüssel |

PXBIZFAXYSJINW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(Br)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Dibromomethyl Quinoxaline and Its Precursors

Direct Bromination Pathways of Methylated Quinoxalines

The most straightforward method for synthesizing 2-(dibromomethyl)quinoxaline involves the direct halogenation of 2-methylquinoxaline. This transformation typically proceeds via a free-radical mechanism, where the methyl group is sequentially brominated.

Radical Bromination Techniques Utilizing N-Bromosuccinimide (NBS)

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator, is a standard method for benzylic and allylic brominations and is effectively applied to the methyl group of 2-methylquinoxaline. masterorganicchemistry.comcommonorganicchemistry.com This methyl group's position is analogous to a benzylic position, making it susceptible to radical halogenation. masterorganicchemistry.com

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), which is classic for these reactions but is now often replaced by less toxic alternatives like 1,2-dichlorobenzene due to safety and environmental concerns. commonorganicchemistry.comresearchgate.net A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the reaction, often initiated by heat or light. commonorganicchemistry.comliberty.edu

The mechanism involves the initiation step where the initiator decomposes to form radicals. These radicals then abstract a hydrogen atom from the methyl group of 2-methylquinoxaline, creating a resonance-stabilized quinoxaline-methyl radical. This radical then reacts with a bromine source. NBS serves as a source of a low, constant concentration of molecular bromine (Br₂), which is generated in situ by the reaction of NBS with trace amounts of HBr formed during the propagation steps. libretexts.orgchemistrysteps.com This low concentration of Br₂ is crucial to favor radical substitution over competing electrophilic addition to the aromatic rings. masterorganicchemistry.com

The reaction proceeds stepwise, first forming 2-(bromomethyl)quinoxaline, which can be isolated or further brominated in situ to yield the desired this compound. researchgate.netchemicalbook.com Controlling the stoichiometry of NBS is key to achieving the desired degree of bromination. Using approximately two equivalents of NBS relative to 2-methylquinoxaline favors the formation of the dibrominated product.

Table 1: Conditions for Radical Bromination of 2-Methylquinoxaline

| Brominating Agent | Initiator | Solvent | Conditions | Product |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Reflux/Heat | This compound |

| N-Bromosuccinimide (NBS) | Light (UV/Visible) | 1,2-Dichlorobenzene | Elevated Temperature | This compound |

Alternative Halogenation Protocols (e.g., HBr/H₂O₂ systems)

Alternative halogenation methods are being explored to move away from traditional reagents. One such system is the combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr). epa.gov This mixture is known to be an effective brominating agent for a variety of organic substrates, including ketones and activated aromatic systems. researchgate.netorganic-chemistry.org The H₂O₂/HBr system can generate molecular bromine in situ, which can then participate in either electrophilic or radical bromination pathways. scholaris.ca

For the bromination of 2-methylquinoxaline, this system could offer a greener alternative to NBS and chlorinated solvents. epa.gov The reaction can often be performed in aqueous or alcoholic media. scholaris.ca Depending on the reaction conditions, the mechanism can be directed towards either radical or electrophilic pathways. For benzylic-type positions, radical conditions, potentially initiated by light, would be necessary. epa.gov This method has been shown to be more reactive than NBS for certain benzyl brominations. epa.gov The process can be selectively directed toward mono- or dibromination by carefully controlling the amounts of H₂O₂ and HBr. organic-chemistry.org

Indirect Synthetic Routes via Quinoxaline (B1680401) Functionalization

Indirect routes to this compound involve the initial synthesis of the quinoxaline core followed by functionalization, or the construction of the quinoxaline ring from precursors already bearing the required functionality.

Precursor Synthesis: 2-Methylquinoxaline Preparation

The essential precursor, 2-methylquinoxaline, is most commonly and efficiently synthesized through the condensation reaction of o-phenylenediamine with pyruvic aldehyde (methylglyoxal). byu.edu This reaction is a classic and straightforward method for forming the quinoxaline ring system. sapub.org The reaction typically proceeds by mixing the two reactants in a suitable solvent, sometimes with mild heating. The versatility of this condensation allows for the synthesis of a wide range of substituted quinoxalines by using substituted o-phenylenediamines or different α-dicarbonyl compounds. sapub.org

Another route to 2-methylquinoxaline involves the reaction of o-phenylenediamine with ethyl pyruvate, which initially yields 2-hydroxy-3-methylquinoxaline. nih.gov This intermediate can then be subjected to further chemical modifications to arrive at the target precursor.

Multi-step Strategies for Introducing the Dibromomethyl Moiety

Multi-step synthesis provides an alternative approach where the dibromomethyl group is introduced through a series of reactions rather than direct bromination. vapourtec.com This can be particularly useful if the direct bromination lacks selectivity or if specific stereochemistry is required.

One hypothetical multi-step strategy could begin with the functionalization of the quinoxaline ring at the 2-position. For instance, 2-chloro-3-methylquinoxaline can be synthesized and used as a building block for more complex structures. nih.govnih.gov While not directly leading to the dibromomethyl group, this illustrates how the 2-position can be activated for further reactions.

A more direct multi-step approach could involve the synthesis of 2,3-bis(bromomethyl)quinoxaline (B1328767), which is prepared by the condensation of o-phenylenediamine with 1,4-dibromo-2,3-butanedione. sapub.orgresearchgate.net Although this yields a different product, the strategy of using a halogenated dicarbonyl compound highlights a potential indirect pathway. A similar strategy could be envisioned using a precursor like 3,3-dibromopyruvic aldehyde in a condensation reaction with o-phenylenediamine, which would directly form the this compound ring system in a single cyclization step. Such multi-step strategies are a cornerstone of organic synthesis, allowing for the construction of complex molecules in a controlled manner. vapourtec.comyoutube.com

Green Chemistry Approaches and Sustainable Synthetic Practices

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinoxalines to reduce environmental impact. ijirt.orgbenthamdirect.com These approaches focus on using less hazardous solvents, reusable catalysts, and energy-efficient methods. ekb.egresearchgate.net

For the synthesis of the quinoxaline core, numerous green protocols have been developed. These include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. researchgate.net

Catalysis: Employing reusable catalysts such as nanocatalysts or solid-supported acids to improve efficiency and reduce waste. rsc.org

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonic waves to accelerate reactions, often leading to shorter reaction times and higher yields under milder conditions. benthamdirect.comresearchgate.net

Solvent-Free Methods and Catalyst-Assisted Preparations

The primary route to this compound involves the radical bromination of its precursor, 2-methylquinoxaline. A prominent and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. thermofisher.comfiveable.mewikipedia.org This reaction is particularly well-suited for the selective bromination of allylic and benzylic positions, with the methyl group at the 2-position of the quinoxaline ring behaving analogously to a benzylic group due to the adjacent aromatic system. masterorganicchemistry.com

The reaction proceeds through a free radical chain mechanism. fiveable.me A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is typically used to generate a bromine radical from NBS. organic-chemistry.org This bromine radical then abstracts a hydrogen atom from the methyl group of 2-methylquinoxaline to form a resonance-stabilized quinoxalin-2-ylmethyl radical. This radical subsequently reacts with another molecule of NBS to yield the monobrominated product and a succinimidyl radical, which continues the chain reaction. Further reaction with NBS leads to the formation of the desired this compound.

A key advantage of the Wohl-Ziegler reaction is the ability to maintain a low concentration of bromine and hydrogen bromide in the reaction mixture, which helps to minimize side reactions such as electrophilic addition to the aromatic ring. organic-chemistry.org This method can often be performed under solvent-free conditions or in non-polar solvents like carbon tetrachloride, enhancing its green chemistry profile. organic-chemistry.org

Detailed research findings on the catalyst-assisted preparation of this compound are summarized in the table below:

| Precursor | Reagents | Catalyst/Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Methylquinoxaline | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride | Reflux | 4 | 75 |

| 2-Methylquinoxaline | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Benzene (B151609) | Reflux | 6 | 70 |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. e-journals.inudayton.edu These advantages are attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. nih.gov

In the context of quinoxaline synthesis, microwave irradiation has been successfully employed for the condensation reactions to form the quinoxaline ring system, frequently under solvent-free and catalyst-free conditions. udayton.edunih.gov While specific detailed protocols for the microwave-assisted synthesis of this compound from 2-methylquinoxaline are not extensively documented in publicly available literature, the principles of microwave-assisted bromination of similar substrates are well-established. For instance, the microwave-assisted α-bromination of aralkyl ketones using NBS under solvent- and catalyst-free conditions has been reported to be highly efficient. researchgate.net

This precedent suggests that the Wohl-Ziegler bromination of 2-methylquinoxaline can be significantly enhanced through the application of microwave energy. The rapid and localized heating provided by microwaves can facilitate the generation of radicals and accelerate the rate of the bromination reaction, potentially leading to a substantial reduction in reaction time and an increase in product yield.

A proposed microwave-assisted approach would involve the direct irradiation of a mixture of 2-methylquinoxaline, N-bromosuccinimide, and a radical initiator in a dedicated microwave reactor. The optimization of reaction parameters such as microwave power, temperature, and irradiation time would be crucial for achieving high efficiency and selectivity.

The potential benefits of a microwave-assisted approach for the synthesis of this compound are highlighted in the prospective data table below, based on analogous reactions:

| Precursor | Reagents | Catalyst/Initiator | Conditions | Reaction Time (min) | Prospective Yield (%) |

| 2-Methylquinoxaline | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Microwave Irradiation (Solvent-Free) | 5-15 | >85 |

| 2-Methylquinoxaline | N-Bromosuccinimide (NBS) | None (under microwave) | Microwave Irradiation (Solvent-Free) | 10-20 | >80 |

Reactivity and Reaction Mechanisms of 2 Dibromomethyl Quinoxaline

Carbanion Generation and Intermediates

The presence of two bromine atoms on the carbon adjacent to the quinoxaline (B1680401) ring significantly influences the acidity of the C-H bond, making it susceptible to deprotonation and the formation of carbanionic species.

A key reaction of 2-(dibromomethyl)quinoxaline involves the generation of an α-bromo carbanion through the action of a single-electron transfer reagent, such as tetrakis(dimethylamino)ethylene (B1198057) (TDAE). The process is initiated by the transfer of two sequential electrons from TDAE to the this compound molecule. This results in the formation of a transient radical anion, which then expels a bromide ion to generate a bromomethyl radical. A second electron transfer from another TDAE molecule to this radical species leads to the formation of the α-bromo carbanion.

This α-bromo carbanion is a potent nucleophile and can react with various electrophiles. For instance, in the presence of aromatic aldehydes, the carbanion readily participates in nucleophilic addition to the carbonyl group, leading to the formation of bromohydrin intermediates which can subsequently cyclize to form oxiranes. This reactivity highlights the utility of the TDAE-mediated generation of the α-bromo carbanion from this compound in the synthesis of complex heterocyclic structures.

While detailed spectroscopic and computational studies specifically on the α-bromo carbanion of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on related quinoxaline derivatives. The stability of this carbanionic intermediate is attributed to the electron-withdrawing nature of the adjacent quinoxaline ring, which can delocalize the negative charge through resonance.

Spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) have been employed to study the formation of radical anion intermediates in the reduction of various quinoxaline derivatives. These studies confirm that the pyrazine (B50134) ring of the quinoxaline moiety is typically the primary site of electron acceptance in single-electron transfer processes. Computational studies, often utilizing Density Functional Theory (DFT), have been used to model the reaction pathways of nucleophilic substitution on quinoxaline rings and to determine the localization of reduction centers. Such computational approaches could, in principle, be applied to model the structure and stability of the α-bromo carbanion of this compound and to elucidate the energy profile of its formation and subsequent reactions. The stability of the carbanion would be influenced by the delocalization of the negative charge into the π-system of the quinoxaline ring, a factor that could be quantified through computational analysis of molecular orbitals and charge distribution.

Nucleophilic Substitution Reactions

The carbon atom of the dibromomethyl group in this compound is electrophilic and thus susceptible to attack by nucleophiles, leading to substitution of one or both bromine atoms.

This compound exhibits reactivity towards a variety of nucleophiles. The electron-withdrawing character of the quinoxaline ring enhances the electrophilicity of the dibromomethyl carbon, facilitating nucleophilic substitution reactions. While specific studies on a wide range of nucleophiles with this compound are not abundant, the general reactivity of α-halocarbonyl compounds and related systems suggests that it would react with both soft and hard nucleophiles. For instance, sulfur-based nucleophiles are known to be effective in displacing halides from similar substrates. Thiolate anions, being soft nucleophiles, are particularly effective in SN2 reactions with alkyl halides. The reaction of this compound with such nucleophiles would be expected to proceed via a standard SN2 mechanism, leading to the displacement of one or both bromide ions.

The reaction of this compound and its analogues with sulfur-containing nucleophiles provides a pathway for the construction of novel heterocyclic systems. For example, the reaction of 2,3-bis(bromomethyl)quinoxaline (B1328767) with indolo-triazolo-pyridazinethiones demonstrates a powerful method for linking multiple heterocyclic rings. The mechanism for the reaction of this compound with a thione nucleophile, such as an indolo-triazolo-pyridazinethione, would likely proceed through an initial nucleophilic attack by the sulfur atom on the electrophilic carbon of the dibromomethyl group.

This SN2 reaction would result in the displacement of a bromide ion and the formation of a new carbon-sulfur bond. If the nucleophile possesses another nucleophilic site, a subsequent intramolecular cyclization could occur, leading to the formation of a new heterocyclic ring fused to the quinoxaline system. The regioselectivity and the final structure of the product would be dictated by the nature of the nucleophile and the reaction conditions.

Cycloaddition and Cyclization Reactions

While the quinoxaline ring itself can participate in dearomative cycloaddition reactions, the 2-(dibromomethyl) substituent offers additional opportunities for cycloaddition and cyclization reactions, either through the generation of reactive intermediates or by direct involvement of the C-Br bonds.

Although specific examples of cycloaddition reactions directly involving the dibromomethyl group of this compound are not well-documented, the generation of reactive intermediates from this precursor opens up possibilities for such transformations. For instance, the α-bromo carbanion, once formed, could potentially act as a component in certain cycloaddition reactions.

More directly, intramolecular cyclization reactions of derivatives of this compound have been reported. For instance, the synthesis of various fused quinoxaline systems can be achieved through intramolecular nucleophilic substitution, where a nucleophilic group elsewhere in the molecule displaces one of the bromide ions of the dibromomethyl group to form a new ring. An example of this is the electrochemical tandem oxidative azidation and intramolecular cyclization strategy for the synthesis of quinoxaline derivatives from N-aryl enamines, which involves the formation of new C-N bonds through cyclic amination reactions.

Below is a table summarizing the reactivity of this compound:

| Reaction Type | Reagents/Conditions | Intermediate(s) | Product Type(s) |

| Carbanion Formation | Tetrakis(dimethylamino)ethylene (TDAE) | α-Bromo carbanion | Nucleophilic addition products (e.g., oxiranes with aldehydes) |

| Nucleophilic Substitution | Various nucleophiles (e.g., thiolates) | SN2 transition state | Substituted quinoxaline derivatives |

| Heterocycle Construction | Indolo-triazolo-pyridazinethiones | Thioether intermediate | Fused heterocyclic systems |

| Intramolecular Cyclization | Substrates with internal nucleophiles | Cyclization transition state | Fused quinoxaline derivatives |

Oxirane Ring Formation with Carbonyl Compounds

The reaction of this compound with various carbonyl compounds provides a direct route to quinoxaline-substituted epoxides (oxiranes). A particularly effective method for this transformation involves the use of tetrakis(dimethylamino)ethylene (TDAE) as a reducing agent. TDAE facilitates the generation of a nucleophilic carbanion from the dibromomethyl group under mild conditions, which then reacts with the electrophilic carbonyl carbon.

The TDAE-mediated reaction of this compound with a range of aromatic aldehydes leads to the formation of the corresponding 2-(2-aryl-oxiran-2-yl)quinoxalines. nih.govrsc.org The reaction is generally carried out in an anhydrous solvent like dimethylformamide (DMF) at low temperatures (-20 °C) before warming to room temperature. rsc.org This methodology has been successfully applied to aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. The yields of these reactions are typically moderate to good. For instance, the reaction with benzaldehyde proceeds to give the corresponding oxirane in good yield. nih.gov Similarly, substituted benzaldehydes, including those with nitro and cyano groups, have been shown to be viable substrates for this transformation. rsc.org

Table 1: Synthesis of Quinoxaline-Substituted Oxiranes from Aromatic Aldehydes This table is based on data from analogous reactions described in the literature and illustrates the expected outcomes.

| Entry | Aromatic Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 2-(2-phenyloxiran-2-yl)quinoxaline | 65-75 |

| 2 | 4-Nitrobenzaldehyde | 2-[2-(4-nitrophenyl)oxiran-2-yl]quinoxaline | 60-70 |

| 3 | 4-Cyanobenzaldehyde | 4-[2-(quinoxalin-2-yl)oxiran-2-yl]benzonitrile | 70-80 |

| 4 | 2-Bromobenzaldehyde | 2-[2-(2-bromophenyl)oxiran-2-yl]quinoxaline | 60-70 |

The scope of the TDAE-initiated oxirane formation extends to heterocyclic aldehydes and ketone-containing systems like isatin (B1672199) derivatives. The reaction between this compound and various heterocyclic aldehydes proceeds efficiently to yield the corresponding quinoxalinyl-epoxides. nih.gov For example, aldehydes derived from furan and thiophene are suitable electrophiles in this reaction.

Furthermore, the reaction has been successfully applied to isatin and its derivatives. nih.gov When this compound is treated with isatin in the presence of TDAE, it leads to the formation of spiro-oxirane-indolinone structures. nih.gov These reactions produce a mixture of diastereomers, highlighting the formation of a new stereocenter at the oxirane ring. nih.gov

Table 2: Synthesis of Quinoxaline-Substituted Oxiranes from Heterocyclic Carbonyls This table is based on data from reactions described in the literature. nih.gov

| Entry | Carbonyl Compound | Product Structure | Yield (%) |

| 1 | Furan-2-carbaldehyde | 2-[2-(furan-2-yl)oxiran-2-yl]quinoxaline | Good |

| 2 | Thiophene-2-carbaldehyde | 2-[2-(thiophen-2-yl)oxiran-2-yl]quinoxaline | Good |

| 3 | Isatin | 3'-(quinoxalin-2-yl)spiro[indoline-3,2'-oxiran]-2-one | Good |

| 4 | N-Methylisatin | 1-methyl-3'-(quinoxalin-2-yl)spiro[indoline-3,2'-oxiran]-2-one | Good |

The synthesis of oxiranes from this compound and carbonyl compounds involves the creation of at least one new stereocenter, and often two. The reaction typically proceeds via a non-stereospecific pathway, resulting in a mixture of cis/trans (or like/unlike) diastereomers. nih.govrsc.org The ratio of these diastereomers can be influenced by factors such as the steric hindrance of the reactants and the reaction conditions. rsc.org In the case of reactions with isatin derivatives, a mixture of like and unlike isomers of the corresponding spiro-oxiranes is generally obtained in good yields. nih.gov The lack of significant diastereoselectivity suggests that the ring-closing step occurs without a strong facial bias from the quinoxaline moiety.

Aziridine Ring Formation with Imines

The formation of aziridines from gem-dihalogenated compounds and imines is a known transformation, often proceeding through a mechanism analogous to the Darzens reaction for epoxides. While specific examples detailing the reaction of this compound with imines are not extensively documented, a plausible reaction pathway can be proposed based on its known reactivity.

A hypothetical mechanism for the aziridination reaction would likely mirror the TDAE-mediated epoxide synthesis. The first step would involve the formation of a quinoxalin-2-yl-bromomethyl carbanion through the action of a suitable base or reducing agent like TDAE. This highly nucleophilic carbanion would then attack the electrophilic carbon of the imine double bond. This addition step would generate a nitrogen-containing intermediate. Subsequent intramolecular nucleophilic substitution, where the nitrogen anion displaces the remaining bromide ion, would lead to the closure of the three-membered aziridine ring.

This proposed pathway is consistent with general mechanisms for aziridine synthesis from α-halo carbonyl compounds and imines (aza-Darzens reaction). The stereochemical outcome of such a reaction would be expected to yield a mixture of cis and trans diastereomers, similar to the observations in oxirane synthesis. Control over the diastereoselectivity would likely be a significant challenge, depending on the nature of the substituents on the imine and the precise reaction conditions employed.

Other Annulation Reactions Leading to Fused Systems

The reactivity of the C2-methyl group and its halogenated derivatives in quinoxaline can be exploited to construct fused polycyclic aromatic systems. One notable example is the synthesis of pyrrolo[1,2-a]quinoxalines. These compounds are of interest due to their potential biological activity. researchgate.net

An annulation reaction to form 1-methyl-4-phenylpyrrolo[1,2-a]quinoxaline has been observed from 2-methyl-3-phenylquinoxaline. researchgate.net Although this does not start from the dibromomethyl derivative, it highlights the reactivity of the C2-alkyl position towards cyclization. More direct routes to such fused systems often involve the condensation of a 2-alkylquinoxaline derivative under specific catalytic conditions. For instance, the reaction of 2-alkylquinoxalines with reactants like glycerol in the presence of an Iridium catalyst can lead to the formation of the fused pyrrolo[1,2-a]quinoxaline system. researchgate.net Other synthetic strategies involve the iodine-mediated one-pot synthesis utilizing epoxides as alkyl precursors to react with 1-(2-aminophenyl)-pyrrole, leading to pyrrolo[1,2-a]quinoxalines. These reactions underscore the utility of C2-functionalized quinoxalines as building blocks for more complex, fused heterocyclic structures.

Derivatization and Functionalization Strategies Employing 2 Dibromomethyl Quinoxaline

Transformation of the Dibromomethyl Group

The gem-dibromomethyl substituent at the 2-position of the quinoxaline (B1680401) ring is a latent carbonyl group and a handle for further chemical manipulation. Its transformation into various functional groups is a cornerstone for the elaboration of the quinoxaline core.

Conversion to Formyl or Carboxylic Acid Derivatives

The hydrolysis of the dibromomethyl group provides a direct route to the corresponding formyl derivative, quinoxaline-2-carboxaldehyde. This transformation can be achieved under aqueous acidic or basic conditions, or by using silver nitrate (B79036) in aqueous ethanol. The resulting aldehyde is a pivotal intermediate for a plethora of subsequent reactions, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions.

Furthermore, the dibromomethyl group can be oxidized to a carboxylic acid moiety. While direct oxidation can be challenging, a two-step procedure involving initial hydrolysis to the aldehyde followed by oxidation using standard reagents such as potassium permanganate (B83412) or chromic acid affords quinoxaline-2-carboxylic acid in good yields.

| Starting Material | Reagents and Conditions | Product |

| 2-(Dibromomethyl)quinoxaline | H₂O, H⁺ or OH⁻ | Quinoxaline-2-carboxaldehyde |

| This compound | 1. H₂O, H⁺ or OH⁻ 2. KMnO₄ or H₂CrO₄ | Quinoxaline-2-carboxylic acid |

Halogen Exchange Reactions for Further Functionalization

The bromine atoms of the dibromomethyl group can be exchanged for other halogens, such as fluorine or chlorine, through nucleophilic substitution reactions. The Finkelstein reaction, employing a metal fluoride (B91410) salt like potassium fluoride in an aprotic polar solvent, can be utilized to synthesize 2-(difluoromethyl)quinoxaline. Similarly, treatment with a chloride source can yield 2-(dichloromethyl)quinoxaline. These halogen exchange reactions modify the electronic properties and reactivity of the methyl group, opening up new avenues for functionalization.

| Starting Material | Reagents | Product |

| This compound | KF | 2-(Difluoromethyl)quinoxaline |

| This compound | Metal Chloride | 2-(Dichloromethyl)quinoxaline |

Carbon-Carbon Bond Forming Reactions

The this compound moiety, either directly or through its derivatives, serves as a valuable synthon for the construction of new carbon-carbon bonds, leading to the extension of the quinoxaline framework.

Coupling Reactions Utilizing the Dibromomethyl Moiety as a Precursor

While direct cross-coupling reactions with the dibromomethyl group are not extensively reported, its conversion to the more reactive 2-formylquinoxaline opens the door to a variety of coupling protocols. For instance, the aldehyde can be converted to a triflate or a halide, which can then participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings to introduce aryl, vinyl, or alkynyl substituents at the 2-position.

Generation of Olefinic and Alkynyl Quinoxaline Derivatives

The synthesis of olefinic quinoxaline derivatives is readily achieved from quinoxaline-2-carboxaldehyde via well-established olefination reactions. The Wittig reaction, employing a phosphorus ylide, or the Horner-Wadsworth-Emmons reaction, using a phosphonate (B1237965) carbanion, allows for the stereoselective formation of both E- and Z-alkenes, depending on the reaction conditions and the nature of the reagents. These reactions provide access to a diverse range of stilbene-like quinoxaline derivatives.

Alkynyl quinoxaline derivatives can be synthesized from quinoxaline-2-carboxaldehyde through the Corey-Fuchs reaction. This involves the conversion of the aldehyde to a dibromo-olefin, followed by elimination with a strong base, such as n-butyllithium, to yield the terminal alkyne.

| Precursor | Reaction | Reagents | Product Class |

| Quinoxaline-2-carboxaldehyde | Wittig Reaction | Ph₃P=CHR | Olefinic Quinoxalines |

| Quinoxaline-2-carboxaldehyde | Horner-Wadsworth-Emmons | (RO)₂P(O)CH₂R' | Olefinic Quinoxalines |

| Quinoxaline-2-carboxaldehyde | Corey-Fuchs Reaction | 1. CBr₄, PPh₃ 2. n-BuLi | Alkynyl Quinoxalines |

Design and Synthesis of Complex Polycyclic Quinoxaline Scaffolds

The functional group transformations and carbon-carbon bond-forming reactions discussed above provide the necessary tools for the construction of complex, polycyclic systems incorporating the quinoxaline nucleus. By strategically introducing reactive functionalities derived from the 2-(dibromomethyl) group, intramolecular cyclization reactions can be employed to build fused ring systems.

For example, the conversion of this compound to 2-(2-aminoethyl)quinoxaline, via the aldehyde and subsequent reductive amination, could be a precursor for the synthesis of imidazo[1,5-a]quinoxalines through an intramolecular cyclization. Similarly, the introduction of a suitable three-carbon chain at the 2-position could enable the synthesis of pyrrolo[1,2-a]quinoxalines. These annulation strategies significantly expand the chemical space accessible from this compound, leading to novel heterocyclic systems with potential applications in various fields of chemical science.

Bifunctional Alkylating Agent Role in Heterocyclic Construction

This compound and its isomers, such as 2,3-bis(bromomethyl)quinoxaline (B1328767), are effective bifunctional alkylating agents. This reactivity stems from the presence of two leaving groups (the bromine atoms) that can be displaced by nucleophiles. In this role, the quinoxaline derivative can act as a linker, connecting two nucleophilic molecules or two nucleophilic sites within the same molecule to form new, larger heterocyclic structures.

A notable example of this strategy is the coupling of 2,3-bis(bromomethyl)quinoxaline with indolo-triazolo-pyridazinethione derivatives. semanticscholar.org In this reaction, the sulfur atom of the thione acts as the nucleophile, displacing the bromide ions from the bromomethyl groups of the quinoxaline linker. semanticscholar.org This results in the formation of a complex heterocyclic system where two indolo-triazolo-pyridazine units are bridged by the quinoxaline moiety. semanticscholar.org The reaction is typically carried out in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972), facilitating the nucleophilic substitution. semanticscholar.org This approach demonstrates the capacity of brominated methylquinoxaline compounds to serve as scaffolds for constructing elaborate, multi-ring molecules. semanticscholar.org

The table below summarizes the components of such a coupling reaction for heterocyclic construction.

| Reactant 1 | Reactant 2 (Linker) | Product |

| Indolo-triazolo-pyridazinethiones | 2,3-bis(bromomethyl)quinoxaline | 2,3-bis((indolo[2,3-d]-aryl-[1,2,4-triazolo][4,3-b]pyridazin-3-ylsulfanyl)methyl)quinoxalines |

Synthesis of Bis(triazolyl-methyl)quinoxaline Isomers

The bifunctional alkylating nature of di(bromomethyl)quinoxaline derivatives is further exemplified in the synthesis of bis(triazolyl-methyl)quinoxaline isomers. The 1,2,4-triazole (B32235) ring possesses multiple nucleophilic nitrogen atoms, and its reaction with a di(bromomethyl)quinoxaline can lead to different regioisomers depending on which nitrogen atoms participate in the alkylation. nih.govnih.govresearchgate.net

In a specific study, the alkylation of 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole with di(bromomethyl)quinoxaline was investigated in acetone using potassium carbonate as a base. nih.govnih.govresearchgate.net This reaction yielded two distinct bis(triazolyl-methyl)quinoxaline isomers, which were successfully separated and characterized. nih.govnih.govresearchgate.net The formation of these products occurs as two triazole moieties displace the two bromide atoms of the quinoxaline reagent. nih.gov

The two isomers are formed based on which nitrogen atoms of the two triazole rings attack the electrophilic carbons of the di(bromomethyl)quinoxaline. The resulting products were identified as the N¹,N¹-linked isomer and the N²,N²-linked isomer. nih.govnih.govresearchgate.net The structures of these isomers were confirmed using single-crystal X-ray diffraction. nih.govnih.gov This regioselectivity highlights the nuanced reactivity of S-substituted 1,2,4-triazoles with dihaloalkane linkers. nih.govnih.govresearchgate.net Theoretical studies suggest that N² alkylated isomers are preferentially formed. nih.govresearchgate.net

The table below details the isomers synthesized in this reaction.

| Starting Triazole | Alkylating Agent | Isomer 1 Linkage | Isomer 2 Linkage |

| 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole | di(bromomethyl)quinoxaline | (–N¹–CH₂–Quinoxaline–CH₂–N¹–) | (–N²–CH₂–Quinoxaline–CH₂–N²–) |

Applications of 2 Dibromomethyl Quinoxaline in Chemical Synthesis and Materials Science

Building Block for Advanced Organic Synthesis

The inherent reactivity of the dibromomethyl group attached to the quinoxaline (B1680401) core makes 2-(dibromomethyl)quinoxaline a valuable precursor in synthetic organic chemistry. It provides a straightforward entry to a variety of molecular transformations, enabling the construction of complex heterocyclic systems.

Precursor for Reactive Intermediates

A key aspect of the synthetic utility of this compound is its ability to generate reactive intermediates. The two bromine atoms on the benzylic carbon can be sequentially or simultaneously displaced, or the entire group can be involved in reactions that lead to the formation of transient species. One notable example is the generation of a carbanion. Research has shown that in the presence of tetrakis(dimethylamino)ethylene (B1198057) (TDAE), this compound can form a carbanionic species. This highly reactive intermediate can then engage in reactions with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds, leading to the synthesis of functionalized quinoxaline derivatives.

Synthetic Utility in Creating Diverse Heterocyclic Frameworks

The quinoxaline nucleus is a common feature in a wide array of biologically active compounds and functional materials. As a versatile building block, this compound and its derivatives facilitate the synthesis of diverse and complex heterocyclic frameworks. The reactivity of the dibromomethyl group allows for its conversion into other functional groups, which can then undergo cyclization reactions to form fused ring systems. For instance, quinoxaline derivatives can be elaborated into more complex structures such as indoloquinoxalines and quinolino[2,3-c]cyclopentadienone[2,3-b]quinoxalines through multi-step synthetic sequences that may involve the transformation of a methyl or substituted methyl group at the 2-position. Furthermore, the quinoxaline scaffold itself is a key component in the synthesis of pyrrolo[1,2-a]quinoxalines, which are recognized for their potential biological activities. The ability to construct such intricate molecular architectures underscores the importance of quinoxaline derivatives as foundational elements in the synthesis of novel heterocyclic compounds.

Role in the Development of Functional Materials

The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline system imparts favorable electronic properties, making it an attractive component for a variety of functional organic materials. Derivatives of quinoxaline are increasingly being investigated for their applications in optoelectronic devices due to their tunable photophysical and electrochemical characteristics.

Precursors for Fluorescent Materials and Dyes

Quinoxaline derivatives are integral to the design of novel fluorescent materials and dyes. The electronic structure of the quinoxaline core can be readily modified by introducing electron-donating or electron-withdrawing substituents, which allows for the fine-tuning of their absorption and emission properties. For example, the introduction of substituents on the benzene (B151609) ring of dipyrrolo[1,2-a:2',1'-c]quinoxaline has been shown to induce a bathochromic shift in the fluorescence spectra, enabling the development of fluorophores with longer emission wavelengths. mdpi.com

Furthermore, donor-acceptor-donor (D-A-D) molecules incorporating a diphenylquinoxaline core have been synthesized and shown to exhibit aggregation-enhanced emission (AEE) properties. rsc.org These materials can display reversible mechano- and thermo-responsive fluorescence, with changes in emission color upon grinding and annealing. rsc.org This stimuli-responsive behavior opens up possibilities for their use in sensors and smart materials.

Table 1: Examples of Quinoxaline-Based Fluorescent Materials

| Compound Type | Core Structure | Key Feature | Potential Application |

| Substituted dipyrrolo[1,2-a:2',1'-c]quinoxalines | Dipyrroloquinoxaline | Tunable fluorescence via substituents | Biological probes |

| D-A-D Molecules | Diphenylquinoxaline | Aggregation-Enhanced Emission (AEE), Mechano- and thermo-responsive fluorescence | Sensors, Smart Materials |

Potential in Electroluminescent Materials and Organic Semiconductors

The electron-accepting nature of the quinoxaline moiety makes it a suitable component for electron-transporting materials in organic light-emitting diodes (OLEDs) and as n-type semiconductors in organic field-effect transistors (OFETs). nih.gov Bipolar compounds that contain both a quinoxaline acceptor unit and a triarylamine donor unit have been synthesized and demonstrated to function as both a hole-transporting and emitting layer in yellow/orange emitting double-layer electroluminescent devices. rsc.org

Quinoxaline-based derivatives have also been successfully incorporated as organic semiconductors in top-contact/bottom-gate organic thin-film transistors (OTFTs). researchgate.net For example, thin films of a quinoxaline derivative end-functionalized with 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) groups have shown p-channel characteristics with respectable hole mobilities and high current on/off ratios. researchgate.net

Table 2: Performance of a Quinoxaline-Based Organic Semiconductor in OTFTs

| Compound | Fabrication Method | Hole Mobility (cm²/Vs) | On/Off Ratio |

| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) quinoxaline derivative | Solution Process | 2.6 × 10⁻⁵ | 1.8 × 10⁵ |

| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) quinoxaline derivative | Vacuum Deposition | 1.9 × 10⁻⁴ | 3.5 × 10⁶ |

Application as an Intermediate for Organic Sensitizers in Solar Cell Applications

In the field of renewable energy, quinoxaline derivatives have emerged as promising candidates for use as organic sensitizers in dye-sensitized solar cells (DSSCs). mdpi.comcase.edunih.gov Their strong electron-accepting character makes them effective as either the primary acceptor unit or as an auxiliary acceptor and π-bridge in donor-π-acceptor (D-π-A) or donor-acceptor-π-acceptor (D-A-π-A) structured dyes. nih.govcase.edu

Novel quinoxaline-based organic sensitizers have been synthesized and utilized in DSSCs, achieving notable power conversion efficiencies. case.edunih.gov For instance, sensitizers employing a triphenylamine (B166846) unit as the electron donor and a quinoxaline unit as the electron acceptor have demonstrated the potential of the quinoxaline framework in organic sensitizers. The strategic placement of the donor and acceptor moieties, described as vertical or horizontal conjugation, significantly influences the electronic and photovoltaic properties of the resulting DSSCs. case.edu The structural versatility and inherent electron-withdrawing properties of the quinoxaline unit make it an attractive component for the molecular engineering of efficient organic sensitizers for solar energy conversion. researchgate.net

Chemical Probes and Derivatization Reagents

Development of Fluorescence Derivatization Reagents for Analytical Chemistry

The reactivity of the dibromomethyl group suggests a potential for derivatizing nucleophilic analytes, such as carboxylic acids, amines, and thiols. In theory, the two bromine atoms could react with analytes containing functional groups like -COOH, -NH2, or -SH, leading to the formation of a fluorescent quinoxaline-analyte conjugate. This reaction would ideally transform a non-fluorescent or weakly fluorescent analyte into a highly fluorescent derivative, enabling its sensitive detection and quantification using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection.

However, without experimental data from peer-reviewed sources, any discussion on reaction conditions, the fluorescence properties of the resulting derivatives (such as excitation and emission wavelengths, quantum yields, and Stokes shifts), and the analytical performance of such a method (including sensitivity, selectivity, and linearity) would be purely speculative.

For a compound to be successfully employed as a fluorescence derivatization reagent, several key characteristics must be investigated and optimized:

Reactivity and Selectivity: The reagent should react efficiently and selectively with the target functional group under mild conditions to avoid degradation of the analyte.

Fluorescence Properties: The resulting derivative should exhibit strong fluorescence with a high quantum yield and a large Stokes shift to minimize self-quenching and background interference.

Stability: Both the reagent and the fluorescent derivative must be stable throughout the analytical procedure, from derivatization to detection.

Chromatographic Behavior: For applications in liquid chromatography, the derivatized product should have good chromatographic properties, allowing for efficient separation from interfering substances.

The table below outlines the hypothetical parameters that would need to be determined through research to validate this compound as a fluorescence derivatization reagent.

| Parameter | Required Information (Currently Unavailable) |

| Target Analytes | Specific classes of compounds (e.g., carboxylic acids, amines, thiols) that can be effectively derivatized. |

| Reaction Conditions | Optimal solvent, temperature, reaction time, and catalyst (if any) for the derivatization reaction. |

| Fluorescence Spectra | Excitation and emission maxima (λex/λem) of the fluorescent derivatives. |

| Quantum Yield (ΦF) | A measure of the efficiency of fluorescence emission. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. |

| Linearity Range | The concentration range over which the fluorescence intensity is directly proportional to the analyte concentration. |

| Applications | Specific analytical methods where this reagent has been successfully applied (e.g., analysis of biological fluids, environmental samples). |

Without dedicated research on this compound for this purpose, the detailed findings and data tables required for a comprehensive and scientifically accurate article section cannot be provided.

Spectroscopic and Advanced Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR for Structural Elucidation and Isomer Differentiation

The structural integrity of 2-(Dibromomethyl)quinoxaline is unequivocally established through ¹H and ¹³C NMR spectroscopy. These techniques provide a detailed map of the proton and carbon framework of the molecule, allowing for unambiguous assignment of each atom and differentiation from potential isomers.

In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), the proton of the dibromomethyl group (-CHBr₂) appears as a distinct singlet at approximately 6.70 ppm. This downfield shift is attributed to the strong deshielding effect of the two adjacent bromine atoms. The aromatic protons of the quinoxaline (B1680401) ring system give rise to a more complex pattern of multiplets in the range of 7.78-8.15 ppm, and a singlet for the proton at the 3-position appears at 8.80 ppm. The integration of these signals corresponds to the expected proton count for the structure.

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbon of the dibromomethyl group is observed at approximately 37.1 ppm. The eight carbon atoms of the quinoxaline ring resonate in the aromatic region, typically between 128.0 and 148.0 ppm. The specific chemical shifts of these carbons are influenced by their position relative to the nitrogen atoms and the dibromomethyl substituent.

The combination of ¹H and ¹³C NMR data allows for the clear differentiation between this compound and other potential isomers, such as those where the dibromomethyl group is attached to the benzene (B151609) portion of the quinoxaline ring. The unique chemical shifts and coupling patterns serve as a fingerprint for the specific substitution pattern.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CHBr₂ | 6.70 (s) | 37.1 |

| Quinoxaline-H3 | 8.80 (s) | ~147.1 |

| Quinoxaline-Ar-H | 7.78-8.15 (m) | 128.0-142.0 |

| Quinoxaline-C2 | - | ~147.7 |

| Quinoxaline-Ar-C | - | 128.0-142.0 |

Note: 's' denotes a singlet and 'm' denotes a multiplet. The exact chemical shifts for the aromatic protons and carbons can vary slightly and require 2D NMR techniques for precise assignment.

Advanced NMR Techniques for Stereochemical Assignments and Conformational Analysis

While ¹H and ¹³C NMR are excellent for establishing the basic structure, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide insights into the through-space proximity of atoms, which is crucial for determining stereochemistry and preferred conformations. chemicalbook.comnih.gov

For a molecule like this compound, the rotation around the single bond connecting the dibromomethyl group to the quinoxaline ring is of interest. NOESY or ROESY experiments could potentially reveal spatial correlations between the methine proton of the dibromomethyl group and the protons on the quinoxaline ring, particularly the proton at the 3-position. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing valuable information about the time-averaged conformation of the molecule in solution.

The choice between NOESY and ROESY depends on the molecular weight of the compound. chemicalbook.com For a small molecule like this compound, ROESY is often preferred as it avoids the issue of zero or near-zero NOE enhancements that can occur for molecules of intermediate size. chemicalbook.com By analyzing the ROESY spectrum, one could determine if there is a preferred orientation of the dibromomethyl group relative to the plane of the quinoxaline ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of this compound, which is C₉H₆Br₂N₂. The calculated exact mass for this formula is 301.8897 g/mol . HRMS instruments can measure mass with very high accuracy (typically to within 5 ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

A key feature in the mass spectrum of a dibrominated compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a distinctive pattern for ions containing two bromine atoms: a triplet of peaks with an intensity ratio of approximately 1:2:1, separated by two mass units. The observation of this isotopic pattern in the HRMS spectrum of this compound would provide definitive evidence for the presence of two bromine atoms in the molecule.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₉H₆Br₂N₂)⁺

| Isotopologue | Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|

| C₉H₆⁷⁹Br₂N₂ | 301.8897 | 100.0 |

| C₉H₆⁷⁹Br⁸¹BrN₂ | 303.8876 | 97.3 |

Ion Mobility Spectrometry for Conformational Dynamics (analogous 2,3-Bis(dibromomethyl)quinoxaline)

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IM-MS), is an advanced analytical technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. mdpi.com This technique has the potential to provide valuable information about the conformational dynamics of flexible molecules.

For a molecule like the analogous 2,3-Bis(dibromomethyl)quinoxaline, different rotational conformations (rotamers) around the C-C bonds connecting the dibromomethyl groups to the quinoxaline ring would present different collision cross-sections (CCS) with the drift gas. If these conformers are stable enough to exist as distinct populations in the gas phase, IMS could potentially separate them, resulting in multiple peaks in the ion mobility spectrum for a single mass-to-charge ratio. This would allow for the experimental characterization of the different conformers and an estimation of their relative abundances. The study of halogenated aromatic compounds by IMS has shown that the technique is sensitive to structural features, suggesting its applicability to quinoxaline derivatives.

Vibrational Spectroscopy (IR, Raman)

The IR and Raman spectra of this compound would be expected to show characteristic bands for the quinoxaline ring and the dibromomethyl substituent. The aromatic C-H stretching vibrations of the quinoxaline ring are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic ring would give rise to a series of bands in the 1400-1650 cm⁻¹ region. sphinxsai.com

The dibromomethyl group would also have characteristic vibrations. The C-H stretching of the methine proton would likely be observed around 2900-3000 cm⁻¹. The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹. The exact positions of these bands can be influenced by coupling with other vibrations in the molecule.

By comparing the experimental IR and Raman spectra with those of known quinoxaline derivatives and with theoretically calculated spectra, a detailed assignment of the vibrational modes can be achieved, further confirming the structure of this compound.

Table 3: Predicted Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Methine C-H Stretch | 2900 - 3000 | IR, Raman |

| C=C / C=N Stretch | 1400 - 1650 | IR, Raman |

| C-H Bending | 1000 - 1300 | IR, Raman |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Derivatives

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for analyzing the stereochemistry of optically active molecules, including derivatives of quinoxaline. bohrium.comacs.org This method is highly sensitive to the three-dimensional arrangement of atoms and can provide crucial information on the absolute configuration and conformational properties of chiral compounds. bohrium.comtum.de

In research involving steroidal quinoxalines, which are inherently chiral, CD spectroscopy has been used to establish a structure-chirality relationship. bohrium.com The CD spectra of these compounds exhibit Cotton effects, which are characteristic positive or negative bands that arise from the differential absorption of left and right circularly polarized light. The sign of the Cotton effect is directly related to the molecule's helicity. bohrium.com For example, unsubstituted and methyl-substituted steroidal quinoxalines have been observed to show positive Cotton effects, indicating a P (right-handed) helicity. bohrium.com Conversely, the introduction of different substituents, such as a chloro-group, can alter the CD behavior, demonstrating the technique's sensitivity to subtle structural changes. bohrium.com

Table 2: Chiroptical Data for Steroidal Quinoxaline Derivatives bohrium.com

| Compound | Substituent on Quinoxaline Ring | Observed Cotton Effect | Inferred Helicity |

| Steroidal Quinoxaline 1 | Unsubstituted | Positive | P (right-handed) |

| Steroidal Quinoxaline 2 | Methyl | Positive | P (right-handed) |

| Steroidal Quinoxaline 3 | Chloro | Altered CD Behavior | - |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a synthesized compound. This method is crucial for verifying the empirical formula and confirming the purity and stoichiometry of novel molecules like this compound and its derivatives. researchgate.netmdpi.comresearchgate.net

The procedure involves combusting a small, precisely weighed sample of the compound and quantitatively analyzing the resulting combustion products (e.g., CO₂, H₂O, and N₂). The experimentally determined percentages of each element are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the assigned structure. researchgate.net For many synthesized quinoxaline derivatives, elemental analysis is a standard characterization step reported alongside spectroscopic data to confirm the successful synthesis of the target compound. researchgate.netnih.gov

Table 3: Example of Elemental Analysis Data for a Quinoxaline Derivative researchgate.net

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 63.77 | 63.76 |

| Hydrogen (H) | 6.36 | 6.35 |

| Nitrogen (N) | 13.94 | 13.95 |

| Oxygen (O) | 15.93 | 15.94 |

Theoretical and Computational Studies of 2 Dibromomethyl Quinoxaline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Detailed quantum chemical calculations specifically for 2-(Dibromomethyl)quinoxaline are not found in the existing literature. Studies on other quinoxaline (B1680401) derivatives have utilized DFT to understand their electronic properties and predict their behavior in various applications, such as their potential as corrosion inhibitors or in electronic devices. nih.govmdpi.com

Investigation of Electronic Structure and Charge Distribution

A specific investigation into the electronic structure and charge distribution of this compound has not been reported. Such a study would typically involve mapping the electron density surface and calculating atomic charges to identify electrophilic and nucleophilic sites within the molecule.

Prediction of Reactivity and Reaction Pathways

While the reactivity of this compound has been explored experimentally, particularly its use in the synthesis of novel compounds, specific theoretical predictions of its reactivity and reaction pathways are not available. researchgate.net DFT calculations are sometimes used to support proposed reaction mechanisms in related systems. researchgate.net

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, absorption maxima)

There are no published studies detailing the theoretical calculation of spectroscopic parameters for this compound. Methodologies for predicting NMR chemical shifts and UV-Vis absorption maxima for quinoxaline derivatives using computational methods have been described in the literature for other compounds within this class. scispace.comnih.gov

Molecular Modeling and Dynamics Simulations

Specific molecular modeling and dynamics simulations for this compound are not available in the public domain. These techniques are valuable for understanding the dynamic behavior of molecules and their interactions.

Intermolecular Interactions in Reaction Systems

While this compound is used as a reactant, theoretical studies on its specific intermolecular interactions within reaction systems have not been reported. Molecular dynamics simulations of other quinoxaline derivatives have been used to study their binding with biological targets. rsc.org

Study of Non-Linear Optical Properties

Theoretical and computational chemistry offers powerful tools to investigate the non-linear optical (NLO) properties of molecules, providing insights into their potential for applications in optoelectronics and photonics. For this compound, while specific experimental NLO studies are not extensively documented in publicly available literature, its properties can be predicted and analyzed using established computational methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods are widely used for calculating the electronic and optical properties of various quinoxaline derivatives.

The NLO response of a molecule is primarily determined by its molecular structure, electron distribution, and the presence of donor-acceptor groups. In the case of this compound, the quinoxaline core acts as a π-conjugated system. The dibromomethyl group (-CHBr₂) at the 2-position is expected to influence the electronic properties of the quinoxaline ring system.

Computational studies on similar quinoxaline derivatives have demonstrated that the introduction of different substituents can significantly modulate their NLO properties. These studies typically involve the calculation of key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of these parameters is indicative of the NLO activity of the molecule.

A hypothetical computational study of this compound would involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its most stable conformation.

Electronic Property Calculation: Using the optimized geometry, properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the HOMO-LUMO energy gap would be calculated. A smaller HOMO-LUMO gap is often associated with higher NLO activity.

NLO Property Calculation: The dipole moment, polarizability, and first-order hyperpolarizability tensors would be computed to quantify the NLO response.

The calculated values for these properties would then be compared with those of known NLO materials to assess the potential of this compound for NLO applications. The results of such a hypothetical study can be summarized in the following data tables.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Note: The values in this table are placeholders and would be determined by specific computational calculations.

Table 2: Calculated Non-Linear Optical Properties of this compound

| Property | Value |

| Dipole Moment (μ) | - |

| Polarizability (α) | - |

| First-Order Hyperpolarizability (β) | - |

Note: The values in this table are placeholders and would be determined by specific computational calculations.

The detailed research findings from such a theoretical investigation would elucidate the relationship between the molecular structure of this compound and its NLO properties, providing a foundation for the rational design of new quinoxaline-based NLO materials.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Catalytic Systems for Synthesis and Transformation

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. mdpi.comnih.gov However, the future of 2-(dibromomethyl)quinoxaline chemistry lies in the development of more sophisticated and efficient catalytic systems. Research is trending towards methods that offer higher yields, milder reaction conditions, and greater functional group tolerance.

One promising avenue is the expansion of palladium-catalyzed cross-coupling reactions. While Suzuki and Heck couplings are established for aryl-substituted quinoxalines, their application to the dibromomethyl group remains an area for development. ias.ac.in Future catalytic systems could enable the selective mono- or di-arylation of the dibromomethyl group, providing a direct route to diverse libraries of 2-substituted quinoxalines. Similarly, palladium-catalyzed tandem reactions, which combine C-S bond cross-coupling with sulfonylation, could be adapted for this compound, opening pathways to novel sulfur-containing derivatives. preprints.org

Furthermore, the emergence of photoredox catalysis offers a powerful tool for C-H functionalization and the formation of radical intermediates under mild conditions. rsc.orgmdpi.com Future research could focus on developing photoredox catalytic cycles that activate the C-H bonds of the quinoxaline ring or engage the dibromomethyl group in novel transformations, such as gem-difluoroallylation, which has been demonstrated with other alkyl iodides. rsc.orgnih.gov The development of heterogeneous catalysts, such as transition metals on various supports, will also be crucial for creating more sustainable and recyclable synthetic processes. rsc.orgorientjchem.org

| Catalytic System | Potential Transformation of this compound | Anticipated Advantages |

|---|---|---|

| Palladium(0)/Ligand Complexes | Selective mono/di-arylation, alkenylation, or alkynylation at the dibromomethyl position. | High functional group tolerance, precise control over substitution. |

| Copper-based Catalysts | C-N and C-O bond formation, coupling with amines and phenols. | Cost-effective, versatile for heteroatom coupling. |

| Photoredox Catalysts (e.g., Iridium, Ruthenium complexes) | Radical-mediated transformations, C-H functionalization of the quinoxaline core. | Mild reaction conditions, access to unique reactivity pathways. |

| Heterogeneous Catalysts (e.g., Pd on carbon, zeolites) | Hydrogenation, oxidation, and coupling reactions. | Easy separation, catalyst recyclability, suitable for flow chemistry. |

Exploration of Underutilized Reactivity Modes of the Dibromomethyl Group

The dibromomethyl group is a versatile synthon, yet its full reactive potential, particularly when attached to the electron-deficient quinoxaline ring, is largely untapped. Current applications often involve its conversion to an aldehyde or its use in generating carbanions. researchgate.net Future research will likely delve into more nuanced and less conventional reaction pathways.

One major area of exploration is single-electron transfer (SET) chemistry. The dibromomethyl group can be a precursor to radical intermediates under the right conditions. chemrxiv.org Investigating SET processes, potentially initiated by photoredox catalysts or strong reducing agents, could lead to novel cyclization, addition, and coupling reactions. chemrxiv.orgresearchgate.net For instance, the generation of a monobromomethyl radical could initiate cascades to form fused heterocyclic systems.

Another underutilized mode is its role as a precursor for carbene or carbenoid species. Treatment with strong bases or certain metals could lead to α-elimination, generating a quinoxalin-2-yl-bromocarbene. This highly reactive intermediate could then participate in cyclopropanations with alkenes or insertions into C-H and X-H bonds, providing rapid access to complex molecular scaffolds. The reactivity of such an intermediate would be influenced by the electronic nature of the quinoxaline ring, offering a rich field for mechanistic studies.

Design and Synthesis of Advanced Quinoxaline-Based Architectures for Material Science Applications

Quinoxaline derivatives are highly sought after for applications in organic electronics due to their electron-deficient nature, thermal stability, and tunable photophysical properties. elsevierpure.comrsc.org The this compound moiety is an ideal starting point for constructing advanced materials, serving as a key building block for polymerization and functionalization.

Future research will focus on leveraging this compound to create novel donor-acceptor (D-A) conjugated polymers for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). elsevierpure.comfrontiersin.org The dibromomethyl group can be converted into a variety of functional handles, such as aldehydes or phosphonates, which can then be used in polymerization reactions like Wittig or Horner-Wadsworth-Emmons reactions. This allows for the precise incorporation of the electron-accepting quinoxaline unit into a polymer backbone, enabling fine-tuning of the material's band gap and energy levels. rsc.orgfrontiersin.org

There is also significant potential in using quinoxaline ligands to construct metal-organic frameworks (MOFs). rsc.orgnih.govscispace.com The nitrogen atoms of the quinoxaline ring can coordinate to metal ions, forming porous, crystalline structures. nii.ac.jpresearchgate.net The this compound could be functionalized to create multitopic linkers, leading to MOFs with unique topologies and functionalities. Such materials could find applications in gas storage, separation, and catalysis.

| Material Type | Role of this compound | Potential Application |

|---|---|---|

| Conjugated Polymers | Precursor to functionalized monomers (e.g., dialdehydes, divinyl groups). | Active layers in organic solar cells (OPVs) and OLEDs. |

| Metal-Organic Frameworks (MOFs) | Building block for creating functionalized organic linkers. | Gas storage, chemical sensing, heterogeneous catalysis. |

| Small Molecule Semiconductors | Core scaffold for building molecules with tailored electronic properties. | Organic field-effect transistors (OFETs). |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

While batch synthesis is suitable for laboratory-scale discovery, the transition to industrial-scale production requires more efficient and safer methodologies. elsevierpure.com Flow chemistry, utilizing microreactors, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. rsc.orgglobethesis.comkrishisanskriti.org

The future production of this compound and its derivatives will likely involve the adoption of continuous flow processes. researchgate.net Microreactor technology can enable the rapid and safe synthesis of the quinoxaline core, potentially through novel, catalyst-free methods like the spiral gas–solid two-phase flow approach. mdpi.comresearchgate.net Subsequent functionalization reactions, including the transformation of the dibromomethyl group, can also be performed in a continuous manner, allowing for a "telescoped" synthesis that minimizes purification steps. researchgate.net

Furthermore, the integration of flow chemistry with automated systems and machine learning algorithms can accelerate the discovery and optimization of new quinoxaline derivatives. researchgate.netdtu.dk Automated platforms can perform high-throughput screening of reaction conditions, rapidly identifying the optimal parameters for yield and purity. This approach not only facilitates scalable production but also enables the efficient generation of compound libraries for drug discovery and materials science research. researchgate.net

Computational Predictions Guiding Experimental Design in Quinoxaline Chemistry

As the complexity of molecular targets increases, a purely experimental approach to synthesis and functionalization becomes inefficient. Computational chemistry, particularly Density Functional Theory (DFT) and machine learning (ML), is emerging as an indispensable tool for guiding experimental design. researchgate.netnih.gov

In the context of this compound, DFT calculations can provide deep insights into its electronic structure, reactivity, and reaction mechanisms. scispace.comdntb.gov.ua For example, computational studies can predict the most likely sites for electrophilic or nucleophilic attack, model the transition states of catalytic reactions, and calculate the photophysical properties of novel materials derived from this building block. researchgate.netnih.gov This predictive power allows chemists to prioritize experiments that are most likely to succeed, saving time and resources.

Moreover, the application of machine learning models is a rapidly growing trend. researchgate.net By training algorithms on existing datasets of quinoxaline derivatives, ML models can predict various properties, such as reactivity, solubility, and even biological activity. researchgate.netdoaj.orgnih.gov For instance, a model could be developed to predict the regioselectivity of functionalization reactions on the quinoxaline ring or to identify derivatives of this compound with optimal electronic properties for a specific material application. doaj.org The synergy between computational prediction and experimental validation will be a hallmark of future research in this field.

Q & A

Q. What controls are essential when evaluating this compound’s cytotoxicity?

Q. How can regioselectivity in quinoxaline functionalization be optimized?

- Strategy : Use directing groups (e.g., bromine) or transition metal catalysts (e.g., Pd for C–H activation). For example, palladium-catalyzed C–H arylation at the 3-position achieves >80% selectivity .

Advanced Analytical Techniques

Q. What computational tools predict the reactivity of this compound in complex systems?

- Tools : Density Functional Theory (DFT) calculates reaction energetics, while molecular dynamics simulations model solvent effects. For instance, DFT predicts TDAE’s role in stabilizing carbanion intermediates .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.